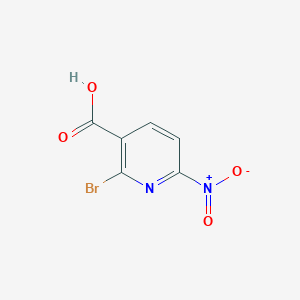
2-Bromo-6-nitronicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-nitronicotinic acid typically involves the bromination and nitration of nicotinic acid. One common method includes the use of bromine and nitric acid under controlled conditions to introduce the bromine and nitro groups at the desired positions on the nicotinic acid ring.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 2-Bromo-6-nitronicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in a suitable solvent.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the bromine atom.
Reduction Reactions: Amino derivatives of the original compound.
Oxidation Reactions: Various oxidized forms depending on the reaction conditions
科学的研究の応用
2-Bromo-6-nitronicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
作用機序
The mechanism of action of 2-Bromo-6-nitronicotinic acid involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and biological activity. The compound can modulate various biochemical pathways, including those involved in inflammation and pain response. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in these processes .
類似化合物との比較
- 2-Bromo-5-nitronicotinic acid
- 6-Bromo-2-nitronicotinic acid
- 2-Chloronicotinic acid
Comparison: 2-Bromo-6-nitronicotinic acid is unique due to the specific positioning of the bromine and nitro groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for specific research applications .
特性
分子式 |
C6H3BrN2O4 |
|---|---|
分子量 |
247.00 g/mol |
IUPAC名 |
2-bromo-6-nitropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H3BrN2O4/c7-5-3(6(10)11)1-2-4(8-5)9(12)13/h1-2H,(H,10,11) |
InChIキー |
RKYBKNUPINASCN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1C(=O)O)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


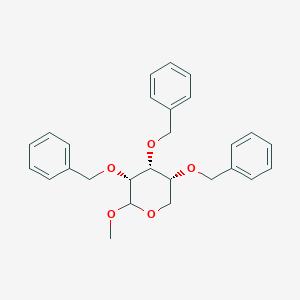
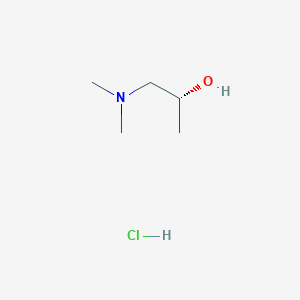
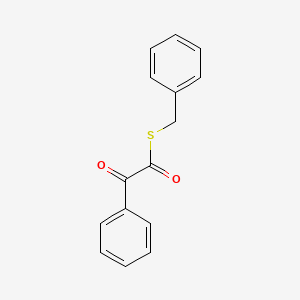
![(([1,1'-Biphenyl]-4,4'-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol](/img/structure/B12845393.png)
![4-(Benzyloxy)-3'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845397.png)
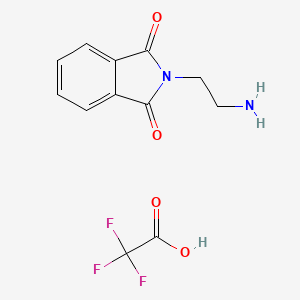
![3,6-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B12845405.png)
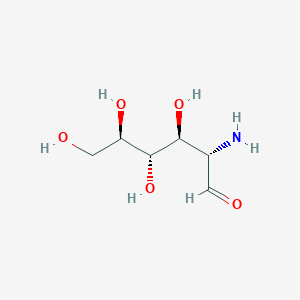
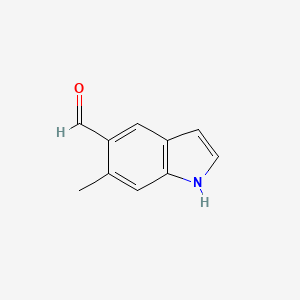
![N-(1-Cyclohexyl-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12845423.png)

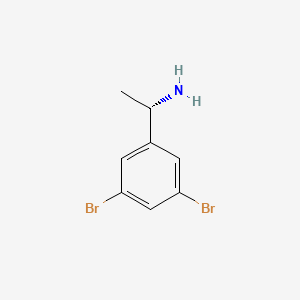
![Copper,[tetrahydrogen 6,6'-[(3,3'-dihydroxy-4,4'-biphenylylene)bis(azo)]bis[4-amino-5-hydroxy-1,3-naphthalenedisulfonato(4-)]]di-,tetrasodium salt](/img/structure/B12845431.png)

